molecular formula C24H21N3O3 B15031170 Methyl 4-[(8-hydroxy-2-methylquinolin-7-yl)(pyridin-2-ylamino)methyl]benzoate

Methyl 4-[(8-hydroxy-2-methylquinolin-7-yl)(pyridin-2-ylamino)methyl]benzoate

Cat. No.: B15031170
M. Wt: 399.4 g/mol
InChI Key: HTEJFRYLADFIPX-UHFFFAOYSA-N
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Description

METHYL 4-[(8-HYDROXY-2-METHYLQUINOLIN-7-YL)[(PYRIDIN-2-YL)AMINO]METHYL]BENZOATE is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(8-HYDROXY-2-METHYLQUINOLIN-7-YL)[(PYRIDIN-2-YL)AMINO]METHYL]BENZOATE typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline core, followed by functionalization at specific positions to introduce the hydroxy, methyl, and amino groups. The final step often involves esterification to form the benzoate ester .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(8-HYDROXY-2-METHYLQUINOLIN-7-YL)[(PYRIDIN-2-YL)AMINO]METHYL]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amino-substituted compounds .

Scientific Research Applications

METHYL 4-[(8-HYDROXY-2-METHYLQUINOLIN-7-YL)[(PYRIDIN-2-YL)AMINO]METHYL]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of METHYL 4-[(8-HYDROXY-2-METHYLQUINOLIN-7-YL)[(PYRIDIN-2-YL)AMINO]METHYL]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-[(8-HYDROXY-2-METHYLQUINOLIN-7-YL)[(PYRIDIN-2-YL)AMINO]METHYL]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

methyl 4-[(8-hydroxy-2-methylquinolin-7-yl)-(pyridin-2-ylamino)methyl]benzoate

InChI

InChI=1S/C24H21N3O3/c1-15-6-7-17-12-13-19(23(28)22(17)26-15)21(27-20-5-3-4-14-25-20)16-8-10-18(11-9-16)24(29)30-2/h3-14,21,28H,1-2H3,(H,25,27)

InChI Key

HTEJFRYLADFIPX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=N4

Origin of Product

United States

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